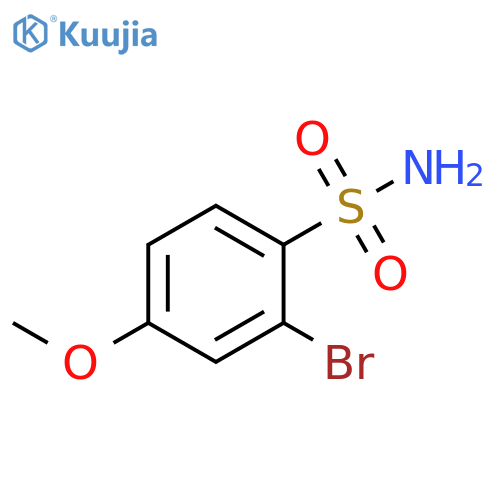

Cas no 1208076-86-1 (2-bromo-4-methoxybenzene-1-sulfonamide)

1208076-86-1 structure

商品名:2-bromo-4-methoxybenzene-1-sulfonamide

CAS番号:1208076-86-1

MF:C7H8BrNO3S

メガワット:266.112319946289

MDL:MFCD12026278

CID:4577554

PubChem ID:50998126

2-bromo-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-methoxybenzene sulfonamide

- 2-Bromo-4-methoxybenzenesulfonamide

- 2-bromo-4-methoxybenzene-1-sulfonamide

-

- MDL: MFCD12026278

- インチ: 1S/C7H8BrNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)

- InChIKey: PVXSJXZJPQACIW-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)=CC=C(OC)C=C1Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

2-bromo-4-methoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256021-250mg |

2-Bromo-4-methoxybenzenesulfonamide |

1208076-86-1 | 95% | 250mg |

$395 | 2024-06-05 | |

| Alichem | A015001092-500mg |

2-Bromo-4-methoxybenzenesulfonamide |

1208076-86-1 | 97% | 500mg |

$782.40 | 2023-09-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD496232-1g |

2-Bromo-4-methoxybenzenesulfonamide |

1208076-86-1 | 97% | 1g |

¥2226.0 | 2023-04-05 | |

| Fluorochem | 038101-5g |

2-Bromo-4-methoxybenzene sulfonamide |

1208076-86-1 | 5g |

£1246.00 | 2022-03-01 | ||

| Enamine | EN300-1618200-1.0g |

2-bromo-4-methoxybenzene-1-sulfonamide |

1208076-86-1 | 95% | 1g |

$442.0 | 2023-05-26 | |

| Enamine | EN300-1618200-2.5g |

2-bromo-4-methoxybenzene-1-sulfonamide |

1208076-86-1 | 95% | 2.5g |

$867.0 | 2023-05-26 | |

| Enamine | EN300-1618200-0.5g |

2-bromo-4-methoxybenzene-1-sulfonamide |

1208076-86-1 | 95% | 0.5g |

$331.0 | 2023-05-26 | |

| eNovation Chemicals LLC | Y1256021-1g |

2-Bromo-4-methoxybenzenesulfonamide |

1208076-86-1 | 95% | 1g |

$830 | 2025-02-25 | |

| Fluorochem | 038101-1g |

2-Bromo-4-methoxybenzene sulfonamide |

1208076-86-1 | 1g |

£416.00 | 2022-03-01 | ||

| Fluorochem | 038101-250mg |

2-Bromo-4-methoxybenzene sulfonamide |

1208076-86-1 | 250mg |

£183.00 | 2022-03-01 |

1208076-86-1 (2-bromo-4-methoxybenzene-1-sulfonamide) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量